molecular formula C26H36BrClN2O7 B8068746 X-Gluc Dicyclohexylamine

X-Gluc Dicyclohexylamine

Cat. No.: B8068746
M. Wt: 603.9 g/mol
InChI Key: GKUBHKZCDXMPME-CYRSAHDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

X-Gluc Dicyclohexylamine: , also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is a chemical compound widely used in molecular biology. It serves as a substrate for the enzyme beta-glucuronidase, which is encoded by the gusA gene. When hydrolyzed by beta-glucuronidase, X-Gluc produces a blue precipitate, making it a valuable tool for detecting gene expression and bacterial contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of X-Gluc Dicyclohexylamine involves the reaction of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid with cyclohexylamine. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: X-Gluc Dicyclohexylamine primarily undergoes hydrolysis when exposed to beta-glucuronidase. This enzymatic reaction cleaves the glucuronic acid moiety, resulting in the formation of a blue precipitate of chloro-bromoindigo .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms a blue precipitate. This product is used as an indicator of beta-glucuronidase activity .

Mechanism of Action

X-Gluc Dicyclohexylamine acts as a substrate for the enzyme beta-glucuronidase. The enzyme hydrolyzes the glucuronic acid moiety of X-Gluc, resulting in the release of chloro-bromoindigo, which forms a blue precipitate. This reaction is highly specific and sensitive, making it an excellent tool for detecting beta-glucuronidase activity .

Comparison with Similar Compounds

Biological Activity

X-Gluc Dicyclohexylamine is a chemical compound primarily recognized for its role as a dye reagent in biological assays, specifically for the detection of β-glucuronidase, an enzyme commonly produced by Escherichia coli. This compound has garnered attention in molecular biology and biochemistry due to its utility in various research applications, including gene expression studies and histochemical staining.

  • Chemical Name : this compound
  • CAS Number : 18656-96-7
  • Molecular Formula : C₁₈H₃₁N₂O₇S
  • Molecular Weight : 393.52 g/mol

This compound functions as a substrate for β-glucuronidase, where the enzyme catalyzes the hydrolysis of the compound, leading to a colorimetric change that can be visually detected. This property makes it particularly valuable for identifying cells expressing the GUS (β-glucuronidase) gene, which is frequently used as a reporter gene in plant transformation studies.

Detection of β-glucuronidase

This compound is primarily utilized in assays to detect β-glucuronidase activity. The enzymatic reaction produces a blue precipitate, which can be quantified and analyzed through various imaging techniques. This method is widely employed in:

  • Histochemical Staining : Used for visualizing gene expression in tissues.
  • Cell-based Assays : To assess the activity of β-glucuronidase in different biological samples.

Case Studies

  • Gene Expression Studies : In a study involving transgenic plants, X-Gluc was used to demonstrate successful integration and expression of the GUS gene. The blue staining indicated areas of high enzyme activity, confirming gene expression levels across different plant tissues.
  • Microbial Detection : Research has shown that X-Gluc can effectively detect E. coli in environmental samples, aiding in microbiological assessments.

Research Findings

Recent studies have highlighted the versatility of this compound beyond simple detection:

  • A comparative analysis indicated that X-Gluc provides more distinct staining compared to other substrates, enhancing visualization in histological sections .
  • It has been noted that variations in incubation times and concentrations can significantly affect the intensity of the staining, suggesting optimization is crucial for accurate results .

Data Tables

ApplicationDescriptionReference
Histochemical StainingVisualizes GUS expression in plant tissues
Microbial DetectionDetects E. coli via β-glucuronidase activity
Cell-based AssaysAssesses enzyme activity in various biological samples

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.C12H23N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,9-12,14,17-20H,(H,21,22);11-13H,1-10H2/t9-,10-,11+,12-,14+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBHKZCDXMPME-CYRSAHDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36BrClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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